n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
Description
The compound n-((2-Methylthiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine features a thiazole ring (2-methylthiazol-5-yl) and a pyrazole moiety (1H-pyrazol-1-yl) linked via an ethanamine chain. Thiazole and pyrazole rings are well-known pharmacophores due to their ability to engage in hydrogen bonding and π-π interactions, which enhance binding affinity.
Properties
Molecular Formula |
C10H14N4S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C10H14N4S/c1-9-12-8-10(15-9)7-11-4-6-14-5-2-3-13-14/h2-3,5,8,11H,4,6-7H2,1H3 |
InChI Key |
RNUBSPRFNWATDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CNCCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings through a suitable linker, such as an ethanamine group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.
Scientific Research Applications
n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations
Thiophene analogs (e.g., 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) exhibit reduced hydrogen-bonding capacity compared to thiazole-containing compounds, affecting target selectivity.
Core Heterocycles :
- Isotonitazene ’s benzimidazole core (vs. thiazole) increases aromaticity and metabolic stability but raises toxicity risks.
- Pyridine-substituted pyrazoles (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ) improve solubility via basic nitrogen atoms.
Bioisosteric Replacements :
- Tetrazole in n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine acts as a carboxylic acid bioisostere, enhancing solubility but reducing membrane permeability compared to pyrazole.
Biological Activity
N-((2-Methylthiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, with the CAS number 1248090-08-5, is a compound that exhibits significant biological activity due to its unique structural characteristics. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrazole moiety linked through a methylene bridge to an ethanamine group. The molecular formula is with a molecular weight of 222.31 g/mol. The structural configuration enhances its interaction with biological targets, which may lead to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity:
Studies have shown that compounds containing thiazole and pyrazole derivatives have potential anticancer properties. For instance, structure-activity relationship (SAR) analyses suggest that modifications in the thiazole moiety can enhance cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound could inhibit cell proliferation in specific cancer models, displaying IC50 values comparable to known chemotherapeutic agents .
2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial effects, and preliminary studies suggest that this compound may exhibit similar properties against various bacterial strains .
3. Antioxidant Activity:
Research indicates that derivatives of pyrazole and thiazole can act as antioxidants, potentially mitigating oxidative stress in biological systems. The antioxidant capacity of this compound was assessed through various assays, showing promising results in scavenging free radicals .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of thiazole-pyrazole hybrids, this compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated a significant reduction in cell viability, with an IC50 value of approximately 25 µM, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting effective antimicrobial potential .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of n-((2-Methylthiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amines in comparison to other thiazole and pyrazole derivatives:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| n-(Thiazolyl)-pyrazole derivative | Thiazole + Pyrazole | Anticancer | High cytotoxicity against A431 cells |
| 4-Thiazol-N-(pyridinyl)pyrimidin | Thiazole + Pyridine | CDK4/CDK6 inhibition | Selective kinase inhibitor |
| n-(Pyrazolyl)-methyl amine | Pyrazole | Antimicrobial | Broad-spectrum activity |
This table highlights how the unique combination of thiazole and pyrazole in n-(thiazolyl)-pyrazole derivatives distinguishes it from other compounds, potentially enhancing therapeutic efficacy across various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
